molecular formula C18H14N2O4 B2620694 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-54-3

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2620694
CAS No.: 1054388-54-3
M. Wt: 322.32
InChI Key: HYELRPFNGAHKGI-UHFFFAOYSA-N
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Description

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is a specialized chemical reagent of significant interest in agricultural chemistry research and development. This compound belongs to a class of substituted phenylketoenols, which are known to exhibit potent biological activity . Its molecular structure features a phenoxyacetic acid backbone linked to a Z-configured enyl group bearing cyano and anilino substituents, a configuration often associated with herbicidal and pesticidal properties in agrochemical research . Researchers value this compound for exploring the structure-activity relationships of ketoenol-based agrochemicals, particularly in the synthesis of novel crop protection agents. The compound is provided as a high-purity solid for research applications. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, human, veterinary, or household use of any kind. Researchers should consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-11-14(18(23)20-15-7-2-1-3-8-15)10-13-6-4-5-9-16(13)24-12-17(21)22/h1-10H,12H2,(H,20,23)(H,21,22)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELRPFNGAHKGI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the anilino group: This can be achieved by reacting aniline with a suitable electrophile.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.

    Formation of the phenoxyacetic acid moiety: This can be synthesized by reacting phenol with chloroacetic acid under basic conditions.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Substituent Impact :

  • Methoxy groups (as in ) introduce steric hindrance and moderate electron-donating effects, affecting conformational flexibility and intermolecular interactions.
  • Halogens (e.g., chlorine in ) improve membrane permeability and may engage in halogen bonding with target proteins.

Isomerism and Stereochemical Effects

The (Z)-configuration of the target compound distinguishes it from (E)-isomers like the ethoxycarbonyl derivative in . Key differences include:

  • Biological Activity: (E)-configured analogs may display altered binding affinities. For example, (E)-isomers of similar enones show higher inhibition of cyclooxygenase-2 (COX-2) in NSAID analogs .

Pharmacological Comparisons

While direct data for the target compound are unavailable, structurally related phenoxyacetic acid derivatives exhibit diverse activities:

Compound Class Activity Key Findings Reference
2-[(2,6-Dichloroanilino)phenyl]acetic acid derivatives Anti-inflammatory 40–60% edema inhibition in carrageenan-induced rat paw edema model; ulcerogenic index 1.2–1.8 (vs. 1.9 for indomethacin)
5-(2-Hydroxyphenyl)-3-substituted-1,3,4-oxadiazoles Anticancer IC₅₀ = 8–12 µM against MCF-7 breast cancer cells; apoptosis via caspase-3 activation

Target Compound Hypotheses :

  • The cyano group may enhance selectivity for kinase targets (e.g., VEGF or EGFR) compared to non-cyano analogs.
  • The phenoxyacetic acid moiety could confer NSAID-like anti-inflammatory effects, though ulcerogenic risks (common to many acetic acid derivatives) require evaluation .

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ).
  • Crystallinity : Intramolecular hydrogen bonds (e.g., N–H⋯O in ) and planar aromatic systems likely enhance crystallinity, impacting formulation stability.
  • pKa : The acetic acid moiety is expected to have a pKa ~2.5–3.0, similar to diclofenac (pKa 4.0), facilitating ionization in physiological environments .

Biological Activity

2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS No. 1054388-54-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C₁₈H₁₄N₂O₄
  • Molecular Weight : 322.32 g/mol
  • Structure : The compound features an aniline group, a cyano group, and a phenoxy acetic acid moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain. The compound's structure suggests it may interact with the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating phenoxy acetic acid derivatives, the tested compounds showed:

  • Inhibition of Paw Thickness : Up to 63.35% reduction in inflammation.
  • Reduction of TNF-α Levels : Decreased by approximately 61.04%.
  • PGE-2 Inhibition : Reduced by 60.58% .

These results demonstrate the compound's potential as an anti-inflammatory agent without causing significant gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Properties

The analgesic effects were assessed through various in vivo models where the compound demonstrated notable pain-relieving properties. The mechanism involves modulation of pain pathways through COX inhibition and possibly other pathways yet to be fully elucidated.

Study on COX Inhibition

A detailed study evaluated several phenoxy acetic acid derivatives for their COX inhibitory activities:

  • IC₅₀ Values : Compounds similar to the target compound displayed IC₅₀ values ranging from 0.06 μM to 0.97 μM against COX-2, indicating potent inhibitory effects compared to reference drugs like mefenamic acid (IC₅₀ = 1.98 μM) .
CompoundIC₅₀ (μM)Selectivity Index
2-[2-(Z)-Anilino]0.06High
Mefenamic Acid1.98Moderate
Celecoxib0.05High

This data suggests that the compound could be more effective than existing NSAIDs in treating inflammatory conditions.

Toxicological Profile

Assessments of renal and hepatic functions indicated that the compound exhibits a favorable safety profile with no significant toxicity observed at therapeutic doses. Parameters such as liver enzymes (AST and ALT) and kidney indicators (creatinine and urea) remained within normal ranges during toxicity studies .

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